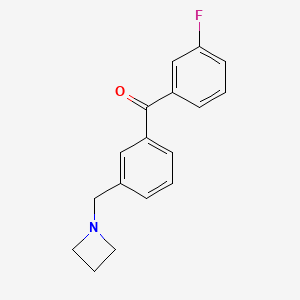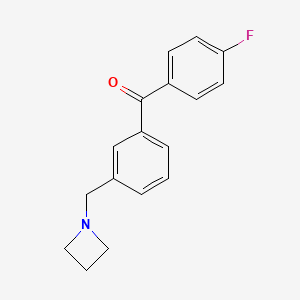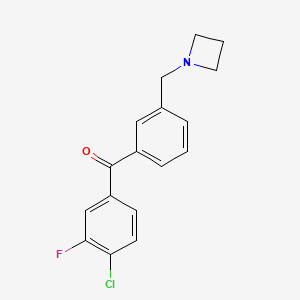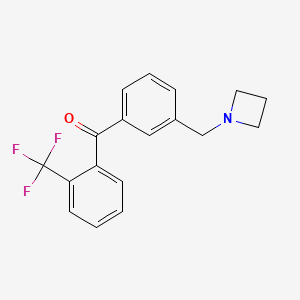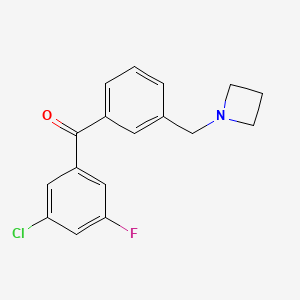
4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid, also known as MFPOB, is an organic compound with a molecular weight of 238.17 g/mol and a molecular formula of C10H10FO2. It is a white solid at room temperature and is soluble in water. MFPOB is a member of the family of compounds known as organofluorines, which are characterized by their ability to form strong bonds with other molecules.
Scientific Research Applications
Antimicrobial Agent Development
4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid: has been explored as a potential MurA enzyme inhibitor . The MurA enzyme is crucial in bacterial cell wall synthesis, making it a target for novel antibiotics. This compound could serve as a substitute for fosfomycin in strains resistant to it, offering a new avenue in the fight against antibiotic resistance.
Cancer Research: BRAF V600E Inhibitors
In cancer research, particularly targeting the BRAF V600E mutation, this compound has shown promise . It has been identified as part of a pharmacophore for type II kinase inhibitors, which are known for their selectivity and potential in treating various cancers.
Neurological Disorders
The compound’s structural features suggest it could interact with neural pathways. While direct studies are not available, its analogs have been implicated in the modulation of sodium ion channels , which play a significant role in neurological functions and disorders.
properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-2-3-8(12)6-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYYKDDDSORJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645479 |
Source


|
| Record name | 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid | |
CAS RN |
97072-94-1 |
Source


|
| Record name | 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



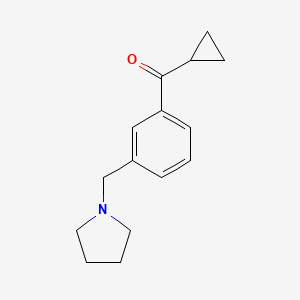

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
